シナピン塩化物

説明

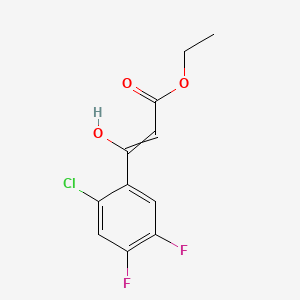

Sinapine chloride is a naturally occurring compound found predominantly in the seeds of cruciferous plants such as mustard and rapeseed. It is a choline ester of sinapinic acid and is known for its various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .

科学的研究の応用

Sinapine chloride has a wide range of scientific research applications:

Chemistry: It is used as a precursor for the synthesis of various sinapic acid derivatives.

Industry: Sinapine chloride is used in the food industry as a natural antioxidant and preservative.

作用機序

- Sinapine is a phenolic compound found in rapeseeds, accounting for up to 80% of the total phenolic content . Its primary targets include foam cells, which play a crucial role in atherosclerosis development.

- Resulting Changes : These actions inhibit cholesterol uptake, promote cholesterol efflux, and shift macrophages from pro-inflammatory M1 to anti-inflammatory M2 phenotypes .

- Downstream Effects : Reduced foam cell formation and altered macrophage polarization contribute to atherosclerosis prevention .

- ADME Properties :

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

生化学分析

Biochemical Properties

Sinapine Chloride interacts with various enzymes, proteins, and other biomolecules. It has been shown to suppress CD36 expression, enhance the CDC42 expression, and activate the JAK2 and the STAT3 in foam cells . These interactions suggest that Sinapine Chloride plays a significant role in biochemical reactions, particularly those related to inflammation and tumor growth .

Cellular Effects

Sinapine Chloride has a profound impact on various types of cells and cellular processes. It has been found to alleviate foam cell formation, a key factor in the development of atherosclerosis . By suppressing CD36 expression, Sinapine Chloride inhibits cholesterol uptake, activates cholesterol efflux, and converts macrophages from pro-inflammatory M1 to anti-inflammatory M2 .

Molecular Mechanism

At the molecular level, Sinapine Chloride exerts its effects through binding interactions with biomolecules and changes in gene expression. It suppresses the expression of CD36, a protein involved in lipid metabolism, and enhances the expression of CDC42, a protein involved in cell signaling . Furthermore, it activates the JAK2 and STAT3 pathways, which are involved in cellular responses to cytokines and growth factors .

Temporal Effects in Laboratory Settings

The effects of Sinapine Chloride change over time in laboratory settings. While specific studies on Sinapine Chloride’s stability and degradation are limited, research on sinapine, a closely related compound, suggests that it can have long-term effects on cellular function

Dosage Effects in Animal Models

In animal models, the effects of Sinapine Chloride vary with different dosages. A study on high-fat diet-fed C57BL/6J mice showed that supplementation with sinapine significantly reduced body weight increase, fat accumulation, and fatty liver formation . The specific threshold effects and potential toxic or adverse effects at high doses of Sinapine Chloride have not been thoroughly studied.

Metabolic Pathways

Sinapine Chloride is involved in several metabolic pathways. It has been found to activate the CD36/CDC42-JAK2-STAT3 pathway in foam cells , suggesting its involvement in lipid metabolism and inflammatory responses

Subcellular Localization

Sinapine, a closely related compound, is thought to accumulate in vacuoles This could suggest similar subcellular localization for Sinapine Chloride

準備方法

Synthetic Routes and Reaction Conditions: Sinapine chloride can be synthesized through a proline-mediated Knoevenagel-Doebner condensation in ethanol. This process involves bio-based syringaldehyde, Meldrum’s acid, and choline chloride, offering a sustainable alternative to existing low-yield pathways . The two-step strategy gives access to sinapine chloride with a 52% overall yield .

Industrial Production Methods: Industrial production of sinapine chloride involves the extraction from crucifer seeds and seed meals. The process includes steps such as extraction, crystallization, and ion exchange to achieve a purity of 80% to 99% . This method is characterized by a simple extraction process, high yield, and low cost .

化学反応の分析

Types of Reactions: Sinapine chloride undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Sinapine chloride can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.

Major Products: The major products formed from these reactions include sinapic acid derivatives and other phenolic compounds .

類似化合物との比較

Sinapinic Acid: A hydroxycinnamic acid derivative found in various plants.

Syringaldehyde: Another phenolic compound with antioxidant properties, used in the synthesis of sinapine analogs.

Uniqueness: Sinapine chloride is unique due to its high abundance in cruciferous seeds and its wide range of biological activities. Its sustainable synthesis and high yield extraction methods make it a valuable compound for various applications in research and industry .

特性

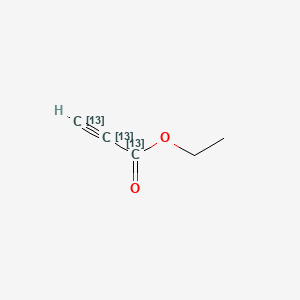

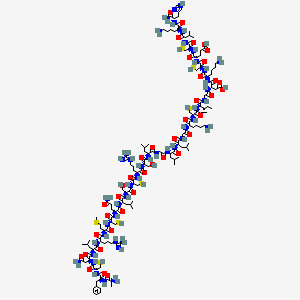

IUPAC Name |

2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxyethyl-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5.ClH/c1-17(2,3)8-9-22-15(18)7-6-12-10-13(20-4)16(19)14(11-12)21-5;/h6-7,10-11H,8-9H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMPOGBKXGSVAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)CCOC(=O)/C=C/C1=CC(=C(C(=C1)OC)O)OC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6484-80-6 | |

| Record name | Sinapine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006484806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SINAPINE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J4UUF1HCK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does Sinapine Chloride interact with the gastrointestinal system?

A2: Research indicates that Sinapine Chloride can influence the contractility of smooth muscle in the gastrointestinal tract. One study found that Sinapine Chloride increased the tension of isolated ileum smooth muscle strips from rabbits in a dose-dependent manner. [] This effect was partially inhibited by atropine, a muscarinic receptor blocker, suggesting the involvement of muscarinic receptors in mediating the contractile response. This finding highlights the potential of Sinapine Chloride to modulate gastrointestinal motility, although further research is needed to explore its therapeutic implications in this context.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Oxabicyclo[4.1.0]heptane, 4-ethynyl-1-methyl-, [1R-(1alpha,4alpha,6alpha)]- (9CI)](/img/new.no-structure.jpg)

![5H-Cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol](/img/structure/B569376.png)